(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C16H19NO4S and its molecular weight is 321.39. The purity is usually 95%.
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Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its cytotoxic effects and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Dihydrobenzo[b][1,4]dioxin moiety: This part of the molecule contributes to its aromatic properties and potential interactions with biological targets.
- 1-Oxa-4-thia-8-azaspiro[4.5]decan : This spirocyclic structure may enhance the compound's binding affinity to various biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 150 | Induction of apoptosis |
BICR18 | 120 | Cell cycle arrest |
U87 | 200 | Inhibition of proliferation |
EUFA30 (normal) | >300 | Selectivity for cancer cells |
The compound exhibited a concentration-dependent cytotoxic effect across the tested cancer cell lines, with lower IC50 values indicating higher potency against malignant cells compared to normal cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to increase early and late apoptotic cell populations in treated HeLa cells, suggesting activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : In BICR18 cells, treatment led to significant cell cycle arrest at the G2/M phase, indicating disruption of normal cell cycle progression .
- Selective Targeting : The observed selectivity for cancerous over normal cells highlights its potential as a therapeutic agent with reduced toxicity .
Case Studies
A relevant case study involved the administration of the compound in a xenograft model using U87 glioblastoma cells. Treatment resulted in a significant reduction in tumor volume compared to control groups, supporting its potential for in vivo applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c18-15(14-11-19-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)20-9-10-22-16/h1-4,14H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHDBBWGSIFISE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.